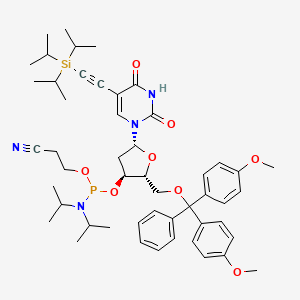
TIPS-5-Ethynyl-dU-CE Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TIPS-5-Ethynyl-dU-CE Phosphoramidite is a modified nucleoside used in oligonucleotide synthesis. It contains a protected alkyne group, which allows for click chemistry applications. The compound is particularly useful in the synthesis of oligonucleotides for research and diagnostic purposes due to its stability and compatibility with various synthesis and deprotection conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TIPS-5-Ethynyl-dU-CE Phosphoramidite involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) group. This protection prevents acid or base-catalyzed hydration during oligonucleotide synthesis and workup. The general steps include:
Coupling: A 3-minute coupling time is recommended.
Deprotection: Standard deprotection methods recommended by the synthesizer manufacturer can be used.
TIPS Removal: After deprotection, the oligonucleotide is dried and taken up in 0.5 mL of dimethylformamide (DMF). Then, 0.1 mL of tetrabutylammonium fluoride (TBAF) is added, and the mixture is vortexed and kept at 45°C for 15 minutes.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of automated synthesizers and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
TIPS-5-Ethynyl-dU-CE Phosphoramidite undergoes several types of reactions, including:
Click Chemistry: The protected alkyne group allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and versatile click chemistry methodology.
Common Reagents and Conditions
Reagents: Common reagents include TBAF for TIPS removal and TEAA for quenching the reaction.
Conditions: Mild deprotection conditions are necessary to prevent side reactions during oligonucleotide synthesis.
Major Products Formed
The major products formed from these reactions include ethynyl-modified oligonucleotides, which can be further conjugated using click chemistry .
Wissenschaftliche Forschungsanwendungen
TIPS-5-Ethynyl-dU-CE Phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical applications.
Biology: Facilitates the study of nucleic acid interactions and modifications.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of labeled oligonucleotides for research and development.
Wirkmechanismus
The mechanism of action of TIPS-5-Ethynyl-dU-CE Phosphoramidite involves the protection of the 5-ethynyl group with a TIPS group, which prevents acid or base-catalyzed hydration during oligonucleotide synthesis. The protected alkyne group allows for click chemistry applications, enabling the conjugation of various functional groups to the oligonucleotide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethynyl-dU-CE Phosphoramidite: Similar to TIPS-5-Ethynyl-dU-CE Phosphoramidite but lacks the TIPS protection, making it more susceptible to side reactions.
C8-Alkyne-dT-CE Phosphoramidite: Another alkyne-modified nucleoside used in oligonucleotide synthesis.
Uniqueness
This compound is unique due to its TIPS protection, which offers broader compatibility with oligonucleotide synthesis and deprotection, reducing the risk of side reactions and enhancing the stability of the final product .
Eigenschaften
Molekularformel |
C50H67N4O8PSi |
|---|---|
Molekulargewicht |
911.1 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63?/m0/s1 |
InChI-Schlüssel |
CCVQXLLQYFTKGP-KSJPBEHZSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


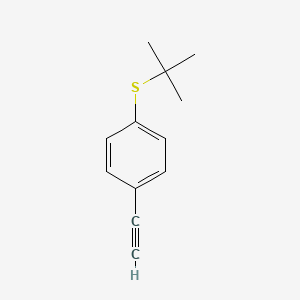
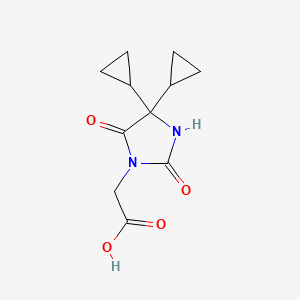

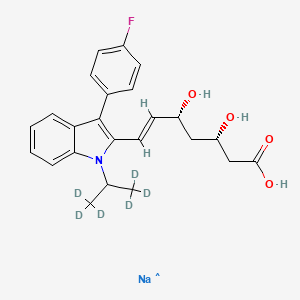
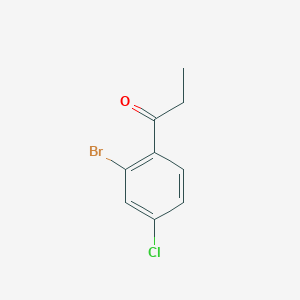


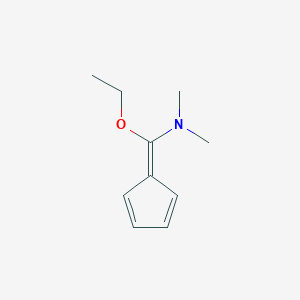

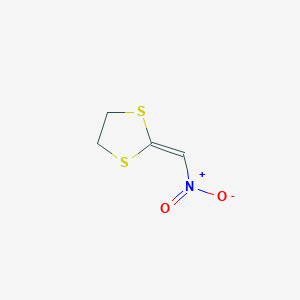
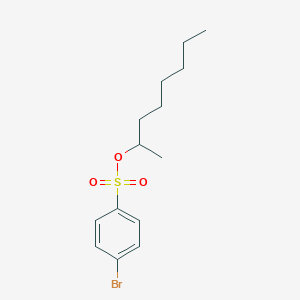
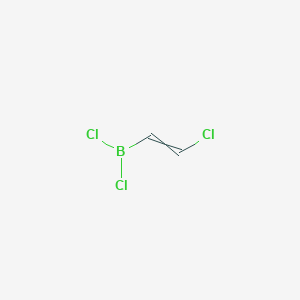
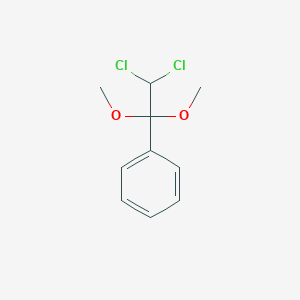
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
